Benzenemethanamine, N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-
CAS No.: 648424-33-3
Cat. No.: VC16897226
Molecular Formula: C15H12ClNO2
Molecular Weight: 273.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 648424-33-3 |
|---|---|
| Molecular Formula | C15H12ClNO2 |
| Molecular Weight | 273.71 g/mol |
| IUPAC Name | N-benzyl-1-(6-chloro-1,3-benzodioxol-5-yl)methanimine |
| Standard InChI | InChI=1S/C15H12ClNO2/c16-13-7-15-14(18-10-19-15)6-12(13)9-17-8-11-4-2-1-3-5-11/h1-7,9H,8,10H2 |
| Standard InChI Key | RSLACLGWSNDYJU-UHFFFAOYSA-N |
| Canonical SMILES | C1OC2=C(O1)C=C(C(=C2)C=NCC3=CC=CC=C3)Cl |
Introduction
Benzenemethanamine, N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]- is a complex organic compound belonging to the class of substituted benzenes. It features a methanamine group attached to a benzodioxole moiety, which is characterized by its unique structural and electronic properties. The presence of the chloro substituent enhances its reactivity and potential applications in various scientific fields.
Synthesis Methods
The synthesis of Benzenemethanamine, N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]- typically involves the coupling of benzylamine derivatives with benzodioxole derivatives. This process requires specific catalysts and conditions to achieve high yields and selectivity. The reactions often need careful control of temperature (around 130 °C) and reaction time (ranging from several hours to overnight).
Synthesis Steps
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Starting Materials: Benzylamine derivatives and benzodioxole derivatives.
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Reaction Conditions: Temperature around 130 °C, reaction time from several hours to overnight.
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Analytical Techniques: Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and product purity.
Applications and Potential Uses
While specific applications of Benzenemethanamine, N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]- are not extensively documented, its versatility makes it a valuable target in synthetic organic chemistry and related fields. The compound's unique structure and reactivity profile suggest potential uses in pharmaceuticals or materials science, although further research is needed to explore these possibilities.
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